What is the CAS number and molecular weight of[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol?
What is the CAS number and molecular weight of[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol?
An In-depth Technical Guide to [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol for Researchers and Drug Development Professionals
Core Chemical Identifiers
The fundamental chemical properties of [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol and its common salt form are crucial for any research application.
| Property | [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol | [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride |
| CAS Number | 1132017-25-4[1][2] | 1864056-05-2[3] |
| Molecular Formula | C₆H₁₂N₄O[1][4] | C₆H₁₃ClN₄O[3] |
| Molecular Weight | 156.19 g/mol [1] | 192.65 g/mol [3] |
| Monoisotopic Mass | 156.1011 Da[4] | Not available |
| SMILES Code | OCC1=CN(CCCN)N=N1[1][4] | OCC1=CN(CCCN)N=N1.[H]Cl[3] |
| InChIKey | YCIXVERENBRDBR-UHFFFAOYSA-N[4] | Not available |
Introduction: The Significance of 1,2,3-Triazoles in Modern Chemistry
The 1,2,3-triazole moiety is a five-membered heterocyclic ring containing three adjacent nitrogen atoms. This structural motif has become a cornerstone in medicinal chemistry, materials science, and chemical biology.[5] Its prominence is largely due to its exceptional chemical stability and the advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for its efficient and highly regioselective synthesis.[5]
The 1,2,3-triazole ring is not merely a passive linker; its dipole moment and ability to form hydrogen bonds allow it to mimic the geometry of a peptide bond, making it a valuable peptide isostere. Furthermore, its high stability under a wide range of chemical and biological conditions—including resistance to oxidation, reduction, and enzymatic degradation—makes it an ideal scaffold for developing robust drug candidates.[5][6]
This guide focuses on a specific, bifunctional derivative, [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol . This molecule serves as a versatile building block, featuring a primary amine and a primary alcohol. These functional groups provide convenient handles for subsequent chemical modifications, enabling its incorporation into more complex molecular architectures for drug discovery and development.
Synthesis and Reaction Mechanisms
The synthesis of 1,4-disubstituted 1,2,3-triazoles is most reliably achieved through the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne. The use of a copper(I) catalyst dramatically accelerates the reaction and ensures the exclusive formation of the 1,4-isomer.[5]
Proposed Synthetic Pathway
The synthesis of the target compound logically proceeds via the CuAAC reaction between propargyl alcohol (the alkyne component) and 3-azidopropan-1-amine (the azide component).
Caption: Proposed CuAAC synthesis of the target compound.
Experimental Protocol: CuAAC Synthesis
Expertise & Experience: This protocol is a robust, self-validating system. The reaction progress can be easily monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting materials. The product's polarity is significantly different from the reactants, facilitating straightforward purification.
-
Reactant Preparation : In a round-bottom flask, dissolve propargyl alcohol (1.0 equivalent) and 3-azidopropan-1-amine (1.0 equivalent) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Addition : To the stirred solution, add sodium ascorbate (0.1 equivalents) followed by copper(II) sulfate pentahydrate (0.02 equivalents). The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Reaction Execution : Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 4 to 12 hours. Monitor the reaction by TLC using a mobile phase such as 10% methanol in dichloromethane.
-
Workup and Purification : Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol.
Spectroscopic Characterization: A Guide to Structural Verification
Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques provides a complete picture of the molecule's architecture.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive method for structural elucidation of organic molecules.[7]
-
¹H NMR :
-
Triazole Proton (C H) : A characteristic singlet is expected around δ 7.5-8.5 ppm.
-
Methylene Protons (C H₂-OH) : A singlet or a doublet (if coupled to the hydroxyl proton) is anticipated around δ 4.5-5.0 ppm.
-
Propyl Chain Protons : Three distinct multiplets are expected:
-
N-C H₂-CH₂ : A triplet around δ 4.3-4.6 ppm.
-
CH₂-C H₂-CH₂ : A multiplet (quintet) around δ 2.0-2.3 ppm.
-
CH₂-C H₂-NH₂ : A triplet around δ 2.8-3.1 ppm.
-
-
Amine and Hydroxyl Protons (N H₂, OH ) : Broad singlets that are D₂O exchangeable. Their chemical shifts can vary significantly.
-
-
¹³C NMR :
-
Triazole Carbons : Two distinct signals are expected for the triazole ring carbons, typically in the range of δ 120-150 ppm.
-
Methylene Carbon (C H₂-OH)**: A signal around δ 55-65 ppm.
-
Propyl Chain Carbons : Three signals are expected in the aliphatic region (δ 20-50 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this molecule, high-resolution mass spectrometry (HRMS) should show a prominent [M+H]⁺ ion peak corresponding to the exact mass of C₆H₁₃N₄O⁺.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
O-H Stretch : A broad band around 3200-3600 cm⁻¹.
-
N-H Stretch : A medium intensity band (or two bands for a primary amine) in the same region, 3200-3500 cm⁻¹.
-
C-H Stretch (sp³) : Sharp peaks just below 3000 cm⁻¹.
-
C=N Stretch (Triazole) : A peak in the 1450-1600 cm⁻¹ region.
Applications in Drug Development and Medicinal Chemistry
The title compound is not an end-product but a strategic intermediate. Its bifunctional nature is key to its utility.
Role as a Versatile Linker
The 1,2,3-triazole core is prized for its role as a stable and inert linker, connecting two different pharmacophores or a pharmacophore to a carrier molecule.[6] The aminopropyl and hydroxymethyl side chains of this specific compound provide orthogonal points for conjugation.
Sources
- 1. 1132017-25-4 | (1-(3-Aminopropyl)-1H-1,2,3-triazol-4-yl)methanol | Triazoles | Ambeed.com [ambeed.com]
- 2. nextsds.com [nextsds.com]
- 3. 1864056-05-2|[1-(3-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride|BLD Pharm [bldpharm.com]
- 4. PubChemLite - [1-(3-aminopropyl)-1h-1,2,3-triazol-4-yl]methanol (C6H12N4O) [pubchemlite.lcsb.uni.lu]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
